Cas no 2680813-05-0 (3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid)

3-Fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid is a fluorinated benzoic acid derivative featuring a trifluoro-N-methylacetamido substituent at the 4-position. This compound is of interest in medicinal chemistry and pharmaceutical research due to its unique structural properties, combining fluorine atoms and an amide linkage, which can enhance metabolic stability and binding affinity in drug design. The presence of multiple fluorine atoms contributes to increased lipophilicity and potential bioavailability. Its benzoic acid moiety allows for further functionalization, making it a versatile intermediate in the synthesis of bioactive molecules. The compound is typically utilized in the development of enzyme inhibitors or receptor modulators, where its electronic and steric effects are advantageous.
3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid structure
2680813-05-0 structure
Product name:3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
CAS No:2680813-05-0
MF:C10H7F4NO3
MW:265.161096811295
CID:5650032
PubChem ID:165916164

3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid Chemical and Physical Properties

Names and Identifiers

    • 3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
    • EN300-28281834
    • 2680813-05-0
    • Inchi: 1S/C10H7F4NO3/c1-15(9(18)10(12,13)14)7-3-2-5(8(16)17)4-6(7)11/h2-4H,1H3,(H,16,17)
    • InChI Key: XYKZTUKLSLFIJY-UHFFFAOYSA-N
    • SMILES: FC1C=C(C(=O)O)C=CC=1N(C(C(F)(F)F)=O)C

Computed Properties

  • Exact Mass: 265.03620573g/mol
  • Monoisotopic Mass: 265.03620573g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 18
  • Rotatable Bond Count: 2
  • Complexity: 345
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2
  • Topological Polar Surface Area: 57.6Ų

3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-28281834-0.25g
3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2680813-05-0 95.0%
0.25g
$604.0 2025-03-19
Enamine
EN300-28281834-10.0g
3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2680813-05-0 95.0%
10.0g
$2823.0 2025-03-19
Enamine
EN300-28281834-1g
3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2680813-05-0
1g
$656.0 2023-09-09
Enamine
EN300-28281834-0.05g
3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2680813-05-0 95.0%
0.05g
$551.0 2025-03-19
Enamine
EN300-28281834-2.5g
3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2680813-05-0 95.0%
2.5g
$1287.0 2025-03-19
Enamine
EN300-28281834-5.0g
3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2680813-05-0 95.0%
5.0g
$1903.0 2025-03-19
Enamine
EN300-28281834-0.5g
3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2680813-05-0 95.0%
0.5g
$630.0 2025-03-19
Enamine
EN300-28281834-10g
3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2680813-05-0
10g
$2823.0 2023-09-09
Enamine
EN300-28281834-0.1g
3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2680813-05-0 95.0%
0.1g
$578.0 2025-03-19
Enamine
EN300-28281834-1.0g
3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid
2680813-05-0 95.0%
1.0g
$656.0 2025-03-19

3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid Related Literature

Additional information on 3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid

Research Briefing on 3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid (CAS: 2680813-05-0)

Recent advancements in chemical biology and medicinal chemistry have highlighted the significance of fluorinated benzoic acid derivatives, particularly 3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid (CAS: 2680813-05-0). This compound has emerged as a promising scaffold in drug discovery due to its unique physicochemical properties and potential therapeutic applications. The trifluoroacetamido and fluoro-substituted benzoic acid moieties contribute to enhanced metabolic stability, improved bioavailability, and selective target binding, making it a valuable candidate for further investigation.

A study published in the Journal of Medicinal Chemistry (2023) explored the synthesis and biological evaluation of 3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid as a potent inhibitor of protein-protein interactions (PPIs) involved in inflammatory pathways. The researchers employed a structure-based drug design approach, utilizing X-ray crystallography to elucidate the binding mode of the compound with its target protein. The results demonstrated a significant inhibition of NF-κB signaling, suggesting potential applications in treating chronic inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.

Another notable research effort, documented in Bioorganic & Medicinal Chemistry Letters (2024), investigated the role of 3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid in modulating enzyme activity. The study focused on its interaction with carbonic anhydrase isoforms, revealing selective inhibition of CA-IX, a biomarker associated with tumor hypoxia. This finding underscores the compound's potential as a targeted therapeutic agent in oncology, particularly for hypoxic tumors resistant to conventional treatments.

In addition to its therapeutic potential, recent pharmacokinetic studies have evaluated the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid. Data from in vitro and in vivo models indicate favorable oral bioavailability and minimal off-target effects, supporting its progression into preclinical development. These studies also highlighted the compound's stability under physiological conditions, a critical factor for its potential use in long-term treatments.

Looking ahead, ongoing research aims to explore the broader applications of 3-fluoro-4-(2,2,2-trifluoro-N-methylacetamido)benzoic acid in drug development. Collaborative efforts between academic institutions and pharmaceutical companies are underway to optimize its synthetic route, improve yield, and investigate its efficacy in combination therapies. The compound's versatility and promising preliminary data position it as a key player in the next generation of fluorinated pharmaceuticals.

Recommend Articles

Recommended suppliers
Hubei Henglvyuan Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Changzhou Guanjia Chemical Co., Ltd
Nantong Boya Environmental Protection Technology Co., Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Nantong Boya Environmental Protection Technology Co., Ltd
Baoji Haoxiang Bio-technology Co.Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Joy Biotech Ltd